2',3'-Dideoxy-3'-fluoro-alpha-uridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(2S,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O4/c10-5-3-8(16-6(5)4-13)12-2-1-7(14)11-9(12)15/h1-2,5-6,8,13H,3-4H2,(H,11,14,15)/t5-,6+,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIUEHLYJFLWPK-BBVRLYRLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@@H]1N2C=CC(=O)NC2=O)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00361446 | |
| Record name | AC1LOQWD | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00361446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178374-44-2 | |
| Record name | AC1LOQWD | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00361446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Historical Context of Fluorinated Nucleoside Analogs in Antiviral Research
The introduction of fluorine into nucleoside analogs has been a cornerstone of medicinal chemistry for decades, profoundly influencing the field of antiviral research. nih.govnih.gov The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—have been strategically exploited to enhance the biological activity and metabolic stability of these compounds. nih.govresearchgate.net
Early forays into this area during the 1970s and 1980s revealed that the incorporation of fluorine could significantly alter the conformational and electronic properties of the nucleoside scaffold. nih.gov This "locking" of the sugar into a specific pucker was found to be a critical factor in the recognition by viral enzymes, such as polymerases and reverse transcriptases, while often reducing interaction with human cellular enzymes, a key aspect of selective toxicity. nih.gov
The success of early fluorinated nucleosides in demonstrating antiviral and anticancer properties spurred further exploration. mdpi.com Researchers capitalized on the understanding that fluorine could act as an isosteric replacement for a hydrogen atom or mimic the electronegativity of a hydroxyl group, leading to the design of novel analogs with improved pharmacological profiles. nih.govnih.gov This foundational work paved the way for the development of a multitude of fluorinated nucleoside drugs that have become mainstays in the treatment of various viral infections. mdpi.comoup.com The timeline below highlights some key developments in the broader field of fluorinated nucleoside analog research.
| Decade | Key Developments in Fluorinated Nucleoside Analog Research |
| 1970s-1980s | Increased awareness and investigation into the unique properties that fluorine imparts to nucleoside analogs. nih.gov |
| Late 1980s | The emergence of the HIV/AIDS pandemic accelerated the discovery and development of nucleoside molecules as antivirals. mdpi.com |
| 1990s | Synthesis and evaluation of a wide range of fluorinated dideoxynucleosides for anti-HIV activity. nih.gov |
| 2000s-Present | Development and approval of highly potent fluorinated nucleoside analogs for the treatment of HCV and other viral infections. nih.govmdpi.com |
Significance of 2 ,3 Dideoxy 3 Fluoro Alpha Uridine Within Dideoxynucleoside Research
The class of 2',3'-dideoxynucleosides gained significant prominence with the discovery of azidothymidine (AZT) as the first effective anti-HIV drug. These molecules act as chain terminators during viral DNA synthesis because they lack the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond. Within this class, the introduction of a fluorine atom at the 3'-position, as seen in 2',3'-Dideoxy-3'-fluoro-alpha-uridine, represents a strategic design choice aimed at further refining the compound's biological properties.
The fluorine atom at the 3' position serves multiple purposes. Its strong electron-withdrawing nature can influence the acidity of the remaining protons on the sugar ring and affect the stability of the glycosidic bond. Furthermore, the stereochemistry of the fluorine atom is a critical determinant of biological activity.
The "alpha" configuration of the uridine (B1682114) base in this compound is a less common stereochemical arrangement compared to the naturally occurring "beta" anomers. This distinction is significant because viral polymerases often exhibit a high degree of stereoselectivity. The investigation of alpha-nucleosides is therefore a crucial area of research to understand the structural requirements for enzyme inhibition and to potentially develop more selective antiviral agents.
Overview of Research Trajectories for 2 ,3 Dideoxy 3 Fluoro Alpha Uridine
Intracellular Anabolism and Phosphorylation Pathways
For this compound to exert its antiviral effect, it must first be metabolized within the host cell to its pharmacologically active 5'-triphosphate derivative. This anabolic process is a multi-step enzymatic cascade.
Enzymatic Conversion to Monophosphate, Diphosphate (B83284), and Triphosphate Forms
The intracellular activation of this compound begins with its phosphorylation to the monophosphate form, a reaction catalyzed by cellular nucleoside kinases. Subsequent phosphorylation events, mediated by other cellular kinases, convert the monophosphate to the diphosphate and finally to the active triphosphate metabolite. This sequential phosphorylation is a common activation pathway for many nucleoside analogs. For instance, studies on similar compounds, such as β-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130), have shown that after the initial monophosphorylation, the subsequent conversions to diphosphate and triphosphate are efficiently carried out by human UMP-CMP kinase and nucleoside diphosphate kinase, respectively. nih.gov
Targeting Viral Enzymes and Replication Processes
The active triphosphate metabolite of this compound acts as a competitive inhibitor of viral polymerases, interfering with the synthesis of viral genetic material.
Inhibition of Viral RNA-Directed DNA Polymerase (Reverse Transcriptase)
The triphosphate form of 3'-fluoro-modified dideoxynucleosides has been shown to be a potent inhibitor of viral reverse transcriptases (RT), such as that of the Human Immunodeficiency Virus (HIV). nih.gov These analogs, including the triphosphate of 2',3'-dideoxy-3'-fluorouridine (B52696) (FddUTP), act as competitive inhibitors with respect to the natural nucleoside triphosphates. nih.gov The 5'-triphosphate of the related compound, 3'-fluoro-2',3'-dideoxyuridine (FddUrd), and its 5-chloro derivative are potent inhibitors of HIV-1 reverse transcriptase. nih.gov
Table 1: Inhibition of HIV-1 Reverse Transcriptase by 3'-Fluoro-2',3'-dideoxyuridine Triphosphate Analogs
| Compound | IC50 (µM) for HIV-1 RT |
| 3'-fluoro-2',3'-dideoxyuridine-5'-triphosphate (FddUTP) | 0.07 ± 0.01 |
| 3'-fluoro-2',3'-dideoxy-5-chlorouridine-5'-triphosphate | 0.04 ± 0.006 |
| Data from Matthes et al. (1989) nih.gov |
Mechanism of DNA Chain Termination
The primary mechanism by which this compound triphosphate inhibits viral replication is through DNA chain termination. researchgate.netmdpi.com During reverse transcription, the viral reverse transcriptase can incorporate the nucleoside analog triphosphate into the growing viral DNA strand. mdpi.com Due to the absence of a 3'-hydroxyl group on the sugar moiety of the dideoxynucleoside, the formation of a phosphodiester bond with the next incoming deoxynucleotide is prevented. mdpi.commdpi.com This incorporation effectively halts the elongation of the DNA chain, leading to the premature termination of viral DNA synthesis. researchgate.netmdpi.com This is a hallmark of dideoxynucleoside reverse transcriptase inhibitors. drugbank.com
Interaction with Viral Polymerases (e.g., HIV-1 Reverse Transcriptase, DENV RdRp)
Regarding other viral polymerases, such as the Dengue virus (DENV) RNA-dependent RNA polymerase (RdRp), some fluorinated nucleosides have shown inhibitory activity. nih.gov However, the specific interaction of this compound with DENV RdRp has not been extensively characterized in the available literature. The development of broad-spectrum antivirals often involves targeting conserved regions of viral polymerases across different virus families. nih.gov
Table 2: Comparative Kinetic Parameters for Incorporation by HIV-1 Reverse Transcriptase
| Compound (triphosphate form) | Km (µM) | Relative Vmax | Vmax/Km |
| β-L-2',3'-dideoxy-2',3'-didehydro-5-fluorocytidine-TP | 0.6 ± 0.2 | 1.0 | 1.7 |
| 2',3'-dideoxycytidine-TP (ddCTP) | 1.1 ± 0.4 | 0.5 | 0.45 |
| β-L-2',3'-dideoxy-5-fluorocytidine-TP | 1.4 ± 0.5 | 0.2 | 0.14 |
| Data from Kukhanova et al. (1998) for related cytidine (B196190) analogs. nih.gov |
Interactions with Host Cellular Enzymes and Pathways
The defining characteristic of dideoxynucleoside analogs is their ability, once converted to the triphosphate form, to act as chain terminators during DNA synthesis. This is due to the absence of a 3'-hydroxyl group, which is essential for the formation of the phosphodiester bond with the next incoming nucleotide.
The active triphosphate of a nucleoside analog can potentially interact with various host DNA polymerases, including DNA polymerase alpha, beta, and gamma. Inhibition of the mitochondrial DNA polymerase γ is a well-established mechanism of toxicity for many nucleoside reverse transcriptase inhibitors, leading to mitochondrial dysfunction. natap.orgresearchgate.netnih.gov Studies on related fluorinated dideoxynucleosides have demonstrated their potential to inhibit cellular DNA polymerases, with varying degrees of selectivity. nih.gov
However, in the case of this compound, there is a significant gap in the scientific literature. No studies were identified that specifically detail the interaction of its triphosphate metabolite with any host cellular DNA polymerases. Consequently, its potential for incorporation into nuclear or mitochondrial DNA, and the resulting cellular consequences, have not been characterized.
The metabolic journey of this compound within the cell is a critical determinant of its potential therapeutic or toxic effects. The initial phosphorylation by a host kinase is the gateway to its biological activity. The subsequent interactions of its triphosphate metabolite with cellular polymerases dictate its ultimate mechanism of action. Due to the lack of specific research on the alpha-anomer, this pathway remains largely theoretical.
Further investigation is required to elucidate the substrate specificity of this compound for various host cellular kinases and to determine the inhibitory potential of its triphosphate form against cellular DNA polymerases. Such studies would be invaluable in understanding the unique biological properties conferred by its alpha-anomeric configuration and in assessing its potential as a pharmacological agent.
Data Tables
Due to the absence of specific experimental data for this compound in the reviewed scientific literature, no data tables can be generated at this time.
Antiviral Efficacy and Spectrum of Activity in Preclinical Models
Activity against Human Immunodeficiency Virus (HIV) in Cellular Assays
The β-anomer of 2',3'-dideoxy-3'-fluorouridine (B52696) and its derivatives have been assessed for their capacity to inhibit HIV replication in various cell-based assays.
Inhibition of HIV-1 and HIV-2 Replication in Cell Culture
Preclinical studies have demonstrated that 3'-fluoro-2',3'-dideoxyuridine (FddUrd) is an inhibitor of HIV-1. nih.gov Further investigations into 5-halogenated derivatives of FddUrd revealed potent activity against HIV-1 in MT-4 cells. nih.gov The 5-chloro (FddClUrd), 5-bromo (FddBrUrd), and 5-iodo (FddIUrd) analogues effectively inhibited the replication of HIV-1 with a 50% effective dose (ED50) in the range of 0.2-0.4 µM. nih.gov
Among these, FddClUrd was found to be the most selective inhibitor of HIV-1 replication, with a selectivity index comparable to that of azidothymidine (AZT). nih.govnih.gov In parallel evaluations, the selectivity index for FddClUrd was 1408, while for AZT it was 1603. nih.gov Furthermore, these FddUrd derivatives exhibited a significant inhibitory effect on the replication of HIV-2 in MT-4 cells and also suppressed the expression of HIV-1 antigens in HUT-78 cells. nih.gov The anti-HIV-1 activity of FddUrd and its 5-halogenated analogues could be reversed by the addition of thymidine (B127349) and 2'-deoxycytidine. nih.gov
| Compound | ED₅₀ (µM) | Selectivity Index |
|---|---|---|
| 3'-fluoro-2',3'-dideoxy-5-chlorouridine (FddClUrd) | ~0.2-0.4 | 1408 |
| 3'-fluoro-2',3'-dideoxy-5-bromouridine (FddBrUrd) | ~0.2-0.4 | Lower than FddClUrd |
| 3'-fluoro-2',3'-dideoxy-5-iodouridine (FddIUrd) | ~0.2-0.4 | Lower than FddClUrd |
| Azidothymidine (AZT) (Reference) | Not Specified | 1603 |
Evaluation in Human Peripheral Blood Mononuclear Cells
While direct studies of FddUrd in human peripheral blood mononuclear cells (PBMCs) are limited in the reviewed literature, research on structurally related L-3'-fluoro-2',3'-unsaturated nucleosides provides relevant context. In studies evaluating L-3',3'-difluoro-2',3'-dideoxy nucleosides against HIV-1 in human PBMCs, the cytidine (B196190) and 5-fluorocytidine (B16351) analogues demonstrated modest antiviral activity, with EC₅₀ values of 11.5 µM and 8.8 µM, respectively. nih.gov The corresponding L-3'-fluoro-2',3'-unsaturated cytidine and 5-fluorocytidine analogues showed highly potent anti-HIV activity in PBMCs, with EC₅₀ values of 0.089 µM and 0.018 µM. nih.gov
Efficacy against Hepatitis B Virus (HBV) in In Vitro Models
The antiviral potential of 2',3'-dideoxy-3'-fluorouridine (FddUrd) was evaluated in vitro using a human hepatoblastoma cell line (Hep G2 2.2.15) that produces Hepatitis B Virus (HBV). The results of these studies indicated that FddUrd was completely inactive against HBV, showing no reduction in HBV DNA synthesis at concentrations up to 25 µM.
Evaluation against Flaviviruses (e.g., Tick-borne Encephalitis Virus)
The activity of 3'-deoxy-3'-fluorouridine (B3029207) was assessed against Tick-borne Encephalitis Virus (TBEV), a member of the Flavivirus genus. In vitro antiviral assays revealed that 3'-deoxy-3'-fluorouridine did not suppress the multiplication of TBEV in PS cells. nih.gov While initial screening showed slightly higher cell viability in the presence of the compound compared to untreated infected cells, subsequent dose-response experiments confirmed that it did not reduce viral titers. nih.gov
Inhibition of Plasmodium falciparum dUTPase Activity
Deoxyuridine 5'-triphosphate nucleotidohydrolase (dUTPase) is considered a potential drug target in Plasmodium falciparum, the parasite responsible for malaria. nih.gov Research has been conducted on various uridine (B1682114) analogues as inhibitors of this enzyme. nih.gov However, a review of the available scientific literature reveals no studies that have specifically evaluated 2',3'-Dideoxy-3'-fluoro-alpha-uridine or its β-anomer for inhibitory activity against P. falciparum dUTPase. The focus of existing research has been on other types of derivatives, such as tritylated and conformationally restrained amide analogues of deoxyuridine. nih.gov
Comparisons with Other Nucleoside Analogues (e.g., D- and L-Stereoisomers)
The biological activity of nucleoside analogues is highly dependent on their stereochemistry and structural modifications.
D- and L-Stereoisomers: In the realm of anti-HIV agents, both D- and L-nucleoside analogues have been developed. For HBV, L-nucleoside analogues such as Lamivudine (B182088) (L-SddC) and Telbivudine are established therapies. Studies on related compounds show that L-isomers can be highly potent; for instance, 2',3'-Dideoxy-2',3'-didehydro-beta-L(-)-5-fluorocytidine was found to be significantly more potent against HBV than Lamivudine. nih.gov Similarly, L-3'-fluoro-2',3'-unsaturated cytidine analogues showed potent anti-HIV activity. nih.gov This contrasts with FddUrd (a D-isomer), which is inactive against HBV.
Alpha- and Beta-Anomers: The distinction between α- and β-anomers is crucial. Natural nucleosides exist exclusively in the β-configuration, which allows them to be recognized and processed by polymerases. Antiviral nucleoside analogues are designed to mimic these natural substrates. Consequently, the β-anomer is the isomer synthesized and tested for biological activity. The α-anomer, including this compound, is not expected to fit into the active site of viral polymerases and is generally presumed to be inactive, which is reflected by the absence of research on this specific compound.
Comparison with Other Analogues:
5-Halogenated Derivatives: As noted, the addition of a halogen at the 5-position of FddUrd significantly enhanced its anti-HIV-1 selectivity, with the 5-chloro derivative (FddClUrd) being the most promising. nih.gov
Purine (B94841) vs. Pyrimidine (B1678525) Base: The nature of the nucleobase is a key determinant of activity. Against TBEV, 3'-deoxy-3'-fluorouridine (a pyrimidine) was inactive, whereas the corresponding adenosine (B11128) analogue (a purine), 3'-deoxy-3'-fluoroadenosine, demonstrated potent, low-micromolar inhibition of TBEV, West Nile Virus, and Zika virus. nih.gov
Thio-analogues: The replacement of the 3' carbon with a sulfur atom, as in (-)-2',3'-dideoxy-3'-thiacytidine (3TC or Lamivudine), can lead to potent antiviral activity against both HIV and HBV. researchgate.net
| Compound/Analogue Class | Target Virus | Observed Activity | Reference |
|---|---|---|---|
| 3'-fluoro-2',3'-dideoxyuridine (FddUrd, β-anomer) | HIV-1 | Active | nih.gov |
| 3'-fluoro-2',3'-dideoxyuridine (FddUrd, β-anomer) | HBV | Inactive | - |
| 3'-deoxy-3'-fluorouridine (β-anomer) | TBEV (Flavivirus) | Inactive | nih.gov |
| 3'-deoxy-3'-fluoroadenosine (β-anomer) | TBEV (Flavivirus) | Potent Inhibition (EC₅₀ ~1.6-2.2 µM) | nih.gov |
| L-3'-fluoro-2',3'-unsaturated cytidine (L-isomer) | HIV-1 | Potent Inhibition (EC₅₀ ~0.09 µM) | nih.gov |
| L(-)Fd4C (L-isomer) | HBV | Potent Inhibition (more than Lamivudine) | nih.gov |
Structure Activity Relationships and Conformational Analysis of 2 ,3 Dideoxy 3 Fluoro Alpha Uridine Analogs
Impact of Fluorine Substitution Position on Biological Activity
Comparison of 2'-, 3'-, and 4'-Fluorination Effects
The biological activity of fluorinated nucleosides is highly dependent on the location of the fluorine atom on the furanose ring. While a comprehensive activity comparison for 2',3'-dideoxy-α-uridine analogs specifically is limited, broader studies on fluorinated nucleosides provide critical insights.
2'-Fluorination: Substitution at the 2'-position is known to increase the stability of the glycosidic bond against enzymatic cleavage. nih.gov Depending on its stereochemistry (α or β), a 2'-fluoro substituent can lock the sugar pucker into a specific conformation (North or South), which in turn dictates its potential as an antiviral or anticancer agent. For instance, in some nucleoside series, 2'-α-fluoro derivatives favor a North conformation, which is often associated with activity against RNA viruses. nih.gov
3'-Fluorination: The presence of a fluorine atom at the 3'-position, as in the titular compound, directly impacts the mechanism of action for many antiviral nucleosides. Since the 3'-hydroxyl group is essential for forming the phosphodiester bond during nucleic acid elongation, its replacement with fluorine acts as a chain terminator. A study screening various fluorinated nucleosides against flaviviruses found that while many 2'- and base-fluorinated compounds were inactive, 3'-deoxy-3'-fluoroadenosine showed remarkable inhibitory activity, underscoring the potential of the 3'-fluoro substitution pattern. nih.gov
4'-Fluorination: Fluorination at the 4' position introduces significant changes to the sugar's electronic properties and can enforce a specific ring pucker. For example, 4'-ethynyl-2-fluoro-2'-deoxyadenosine (Islatravir) is a potent nucleoside reverse transcriptase translocation inhibitor (NRTTI). nih.gov This modification highlights how substitutions more distant from the glycosidic bond can still exert powerful control over biological activity, often by constraining the sugar ring and influencing how the nucleoside is handled by polymerases.
Influence of Sugar Furanose Ring Conformation (North/South Pucker) on Activity
The furanose ring of a nucleoside is not planar and exists in a dynamic equilibrium between two major puckered conformations: C3'-endo (North) and C2'-endo (South). nih.gov This conformational preference is a critical factor for biological activity, as polymerases and kinases often selectively recognize one conformation over the other. nih.gov The introduction of an electronegative fluorine atom can strongly bias this equilibrium toward either the North or South pucker. nih.gov
Analysis of Conformational Bias in 3'-Fluorine Derivatives
A detailed conformational analysis of the complete series of 2' and 3' monofluorinated dideoxyuridines using NMR spectroscopy revealed that the position of the fluorine atom governs the pseudorotational equilibrium of the sugar ring. nih.gov The study confirmed that the highly electronegative fluorine atom is the primary determinant of the furanose ring pucker. However, this is tempered by the anomeric effect, which consistently drives the equilibrium toward the North (C2'-exo/C3'-endo) conformation. nih.gov For 3'-fluoro derivatives, the specific stereochemistry dictates the conformational outcome. For example, in related systems, 3'-fluoro-xylo nucleosides strongly prefer a North conformation, while 3'-fluoro-ribo nucleosides adopt a South pucker. This conformational locking is crucial, as studies on HIV Reverse Transcriptase have shown that nucleotides with a South-puckered sugar are more readily excised by the enzyme, while North-puckered nucleotides are poor substrates for excision. nih.gov
Stereoisomeric Effects (alpha- and beta-anomers, L- and D-configurations)
The stereochemistry of a nucleoside analog is fundamental to its biological activity. This includes both the configuration of the sugar (D- or L-series) and the orientation of the nucleobase (α- or β-anomer).
α- and β-Anomers: Natural nucleosides exist as β-anomers. Consequently, viral and cellular enzymes are typically optimized to recognize and process β-nucleosides. While most successful nucleoside drugs are β-anomers, some α-anomers have shown biological activity, often through different mechanisms or after isomerization. The anomeric configuration can influence the conformational equilibrium of the sugar ring. nih.gov For 2',3'-dideoxy-3'-fluoro-α-uridine, the α-configuration would present the uracil (B121893) base in an unusual orientation relative to the sugar, which would significantly impact its interaction with target enzymes compared to its β-counterpart.
L- and D-Configurations: While natural nucleosides are in the D-configuration, several L-nucleosides have been developed as potent antiviral drugs (e.g., Lamivudine (B182088), Emtricitabine). nih.gov L-analogs are often poor substrates for cellular DNA polymerases, leading to lower host cytotoxicity. Furthermore, they can be potent inhibitors of viral polymerases and are typically more resistant to degradation by cellular enzymes. The β-L-configuration of Emtricitabine (B123318), a 5-fluorinated analog of lamivudine, is significantly more potent than its β-D-counterpart. nih.gov This demonstrates that the stereochemical configuration is a powerful tool for modulating the therapeutic index of nucleoside analogs.
Role of Base Moiety Modifications in Structure-Activity Relationships
Modifying the heterocyclic base of a nucleoside analog provides another avenue to enhance activity, selectivity, and resistance profiles. Combining sugar modifications, such as 3'-fluorination, with base modifications can lead to synergistic effects.
A key example is the compound 5-fluoro-2',3'-dideoxy-3'-fluorouridine (B1194641) (3'-FFdUrd) , which combines the 3'-fluoro sugar modification with a 5-fluoro substitution on the uracil base. nih.gov A study of this compound and its 5'-monophosphate form (3'-FFdUMP) revealed its interaction with key enzymes in nucleotide synthesis. nih.gov While 3'-FFdUrd itself was found to be a weak, noncompetitive inhibitor of thymidine (B127349) phosphorylase, its phosphorylated form, 3'-FFdUMP, showed potent inhibition of thymidylate synthase. nih.gov The inhibition increased over time in the presence of the cofactor 5,10-methylenetetrahydrofolate, indicating the formation of a tight-binding complex similar to that of the well-known anticancer agent 5-fluoro-2'-deoxyuridylate (FdUMP). nih.gov This demonstrates that the addition of fluorine to the base can create a highly potent enzyme inhibitor, even when the sugar is also fluorinated at a chain-terminating position.
Interactive Table: Comparison of Enzyme Inhibition by Fluorinated Uridine (B1682114) Analogs
| Compound | Target Enzyme | Inhibition Type | Ki (Inhibitor Constant) | Notes |
|---|---|---|---|---|
| 3'-FFdUrd | Thymidine Phosphorylase | Noncompetitive | 1.7 mM | Weak inhibitor. nih.gov |
| 3'-FFdUMP | Thymidylate Synthase | Competitive (vs dUMP) | 0.13 mM | Becomes a tight-binding inhibitor in the presence of a cofactor. nih.gov |
| FdUMP | Thymidylate Synthase | - | - | Potent inhibitor, used as a benchmark. nih.gov |
*3'-FFdUrd: 5-fluoro-2',3'-dideoxy-3'-fluorouridine; 3'-FFdUMP: 5-fluoro-2',3'-dideoxy-3'-fluorouridine 5'-phosphate; FdUMP: 5-fluoro-2'-deoxyuridylate.
Steric and Electronic Parameters Governing Activity
The biological activity of fluorinated nucleosides is ultimately governed by a delicate balance of steric and electronic factors. Fluorine's unique properties make it a powerful tool for drug design.
Electronic Effects: Fluorine is the most electronegative element, and its substitution on the sugar ring creates strong dipole moments that influence the molecule's conformation through the gauche effect. nih.gov This electronic pull is a primary driver of the sugar pucker preference, as seen in the conformational analysis of 3'-fluorinated dideoxyuridines. nih.gov This fixed conformation can pre-organize the analog into a shape that is either ideal for binding to a viral enzyme or unsuitable for processing by a human enzyme, thereby enhancing selectivity. Furthermore, the C-F bond is stronger than a C-H bond, which increases metabolic stability by making the compound resistant to oxidative metabolism. nih.gov
Steric Effects: Fluorine has a van der Waals radius (1.47 Å) similar to that of a hydrogen atom (1.2 Å) but is larger than the point charge it often replaces. While it is considered an isostere of hydrogen, the trifluoromethyl group (CF3) has a steric demand closer to an ethyl group. researchgate.net In 2',3'-dideoxy-3'-fluoro-α-uridine, the single fluorine atom introduces minimal steric bulk, allowing it to fit into the active sites of enzymes that process natural nucleosides. This "mimicry" of natural substrates is crucial for the initial recognition and subsequent inhibition of the target enzyme. nih.gov The combination of being electronically distinct yet sterically similar is a key reason for the success of fluorinated nucleosides in medicine.
Biochemical Fate and Disposition of 2 ,3 Dideoxy 3 Fluoro Alpha Uridine Analogs
Intracellular Metabolism to Triphosphate Form
For nucleoside analogs to exert their biological activity, they must be converted intracellularly to their active triphosphate form. This process is a sequential phosphorylation cascade catalyzed by host cell kinases.
The anabolic profile of 5-Chloro-2',3'-dideoxy-3'-fluorouridine (935U83), a uridine (B1682114) analog, has been shown to be similar to that of zidovudine (B1683550) (AZT). nih.gov Following administration, 935U83 is absorbed and undergoes metabolism. A significant portion of the compound is converted to its 5'-O-glucuronide conjugate, which is a principal metabolite found in plasma. asm.org Approximately 30% of the dose is excreted unchanged, with another 30% excreted as the glucuronide metabolite. asm.org
Table 1: Pharmacokinetic Parameters of 5-Chloro-2',3'-dideoxy-3'-fluorouridine (935U83) in Humans
| Parameter | Value | Reference |
|---|---|---|
| Time to Peak Plasma Concentration (Cmax) | 0.8 - 1.3 hours | asm.org |
| Apparent Half-life | 1.3 - 1.7 hours | asm.org |
| Oral Bioavailability (in monkeys) | 60% | nih.gov |
| Oral Bioavailability (in mice) | 86% | nih.gov |
| Molar AUC0-∞ Ratio (Glucuronide/Parent) | 21 - 27% | asm.org |
Enzymatic Recognition and Substrate Specificity
The interaction of these analogs with various cellular enzymes dictates their activation, degradation, and potential for off-target effects.
Deoxycytidine kinase (dCK) is a key enzyme in the nucleoside salvage pathway, responsible for the initial phosphorylation of many nucleoside analogs. wikipedia.orgnovocib.com Its broad substrate specificity allows it to phosphorylate various purine (B94841) and pyrimidine (B1678525) deoxynucleosides and their analogs. novocib.com The activity of dCK is crucial for the activation of anticancer nucleoside analogs like gemcitabine. nih.gov For many fluorinated pyrimidine nucleosides, dCK is the enzyme that initiates the phosphorylation cascade. nih.gov
Conversely, deoxycytidine deaminase (CDA) can inactivate certain nucleoside analogs by converting them to their corresponding uridine derivatives. wikipedia.org Resistance to deamination by CDA is a desirable characteristic for cytidine-based analogs. For example, the (-)-enantiomer of 2',3'-dideoxy-3'-thiacytidine is resistant to deoxycytidine deaminase, which contributes to its enhanced antiviral activity compared to the (+)-enantiomer. lsmu.lt The metabolism of 5-fluorodeoxycytidine can proceed through two pathways, one of which involves deamination by cytidine (B196190) deaminase. nih.gov
While information on the specific interaction of 2',3'-dideoxy-3'-fluoro-uridine analogs with human mitochondrial deoxypyrimidine nucleoside kinase is limited, studies on related compounds provide some insight. For instance, the L(-) enantiomer of 2',3'-dideoxy-2',3'-didehydro-beta-L(-)-5-fluorocytidine was not recognized as a substrate by human mitochondrial deoxypyrimidine nucleoside kinase in vitro. This lack of interaction is a favorable trait, as phosphorylation by mitochondrial kinases can lead to mitochondrial toxicity. Nucleoside diphosphate (B83284) kinases are present in mitochondria and play a role in nucleotide homeostasis within this organelle. nih.govnih.gov
Metabolic Stability of Nucleosidic Linkages
The stability of the N-glycosidic bond, which connects the nucleobase to the sugar moiety, is a critical factor for the therapeutic utility of nucleoside analogs. An unstable bond can lead to premature degradation of the compound.
The introduction of a fluorine atom at the 2' or 3' position of the sugar ring is known to enhance the chemical stability of the glycosidic bond, particularly in acidic environments. nih.govnih.gov This increased stability can improve the oral bioavailability of the drug by protecting it from acid-catalyzed hydrolysis in the stomach. nih.gov Ribonucleosides are generally more stable to hydrolysis than their deoxy-counterparts, and the substitution with an electronegative group like fluorine further increases this stability. ttu.ee The stability of the glycosidic bond is also influenced by the nature of the heterocyclic base, with purine nucleosides being generally less stable to acid hydrolysis than pyrimidine nucleosides. ttu.ee
Table 2: Inhibitory Constants (Ki) of Fluorinated Nucleoside Analogs Against Relevant Enzymes
| Compound | Enzyme | Ki Value | Notes | Reference |
|---|---|---|---|---|
| 5-Fluoro-2',3'-dideoxy-3'-fluorouridine (B1194641) (3'-FFdUrd) | Thymidine (B127349) Phosphorylase | 1.7 mM | Weak, noncompetitive inhibitor | nih.gov |
| 5-Fluoro-2',3'-dideoxy-3'-fluorouridine 5'-phosphate (3'-FFdUMP) | Thymidylate Synthetase | 0.13 mM | Competitive with deoxyuridylate | nih.gov |
Mechanisms of Drug Resistance to 2 ,3 Dideoxy 3 Fluoro Alpha Uridine Analogs
Viral Enzyme Mutations Leading to Resistance
The genetic barrier to resistance for a given NRTI is determined by the number and type of mutations required to confer a clinically significant reduction in susceptibility. For many NRTIs, a single mutation can lead to a substantial loss of activity.
One of the most well-characterized mutations conferring resistance to a broad range of NRTIs is the M184V substitution in the YMDD motif of the HIV-1 RT active site. nih.govresearchgate.netresearchgate.netnih.gov This single amino acid change from methionine to valine at codon 184 dramatically reduces the enzyme's ability to incorporate certain NRTIs. nih.gov
While specific data on 2',3'-Dideoxy-3'-fluoro-alpha-uridine is not abundant, studies on the closely related compound 3'-fluoro-2',3'-dideoxyuridine (FddUrd) and its derivatives have shown their potential as anti-HIV agents. nih.govnih.gov The development of resistance to these compounds would likely involve mutations that affect the delicate balance of binding and incorporation at the RT active site. The stereochemistry of the nucleoside analog is crucial, with the beta-L configuration showing a different resistance profile compared to the beta-D configuration, suggesting that the sugar pucker and the orientation of the substituents play a major role in how the enzyme interacts with the inhibitor. nih.govresearchgate.net
The M184V mutation is a prime example of the discrimination mechanism of resistance. nih.gov It is most commonly selected for by lamivudine (B182088) (3TC) and emtricitabine (B123318) (FTC), leading to high-level resistance to these drugs. researchgate.netresearchgate.net The valine at position 184 sterically hinders the accommodation of the L-nucleoside analogs like 3TC and FTC into the active site.
Interestingly, the M184V mutation has a complex effect on the susceptibility to other NRTIs. It can increase the susceptibility to thymidine (B127349) analogs like zidovudine (B1683550) (AZT) and stavudine (B1682478) (d4T), a phenomenon known as hypersusceptibility. researchgate.netbhiva.org This is because the M184V mutation impairs the excision of these drugs from the terminated DNA chain, effectively trapping the inhibitor and preventing DNA synthesis from resuming. nih.gov The presence of M184V has been associated with a lower incidence of thymidine analog mutations (TAMs). nih.gov
The impact of M184V on 3'-fluoro-dideoxyuridine analogs would depend on the specific stereochemistry and structure of the compound. For some 2'-fluoro-2',3'-unsaturated D-nucleosides, no significant cross-resistance with M184V-containing variants was observed, indicating that these compounds might retain activity against lamivudine-resistant strains. nih.gov
Molecular Basis of Cross-Resistance to Other Nucleoside Analogs
Cross-resistance occurs when a mutation that confers resistance to one drug also reduces the susceptibility to other drugs. rsc.org This is a major concern in antiviral therapy as it can limit future treatment options. The molecular basis of cross-resistance lies in the fact that different NRTIs, despite their structural diversity, bind to the same active site of the reverse transcriptase. rsc.org
The table below summarizes key HIV-1 RT mutations and their general impact on NRTI susceptibility, which would likely extend to 3'-fluoro-dideoxyuridine analogs.
| Mutation | Primary Selecting Drug(s) | Mechanism of Resistance | General Cross-Resistance Profile |
| M184V/I | Lamivudine (3TC), Emtricitabine (FTC) | Discrimination | High-level resistance to 3TC, FTC. May increase susceptibility to AZT, d4T, and tenofovir. researchgate.netbhiva.org |
| K65R | Tenofovir (TDF), Abacavir (ABC), Didanosine (ddI) | Discrimination | Broad resistance to most NRTIs except AZT. |
| TAMs (e.g., M41L, T215Y) | Zidovudine (AZT), Stavudine (d4T) | Excision | Broad cross-resistance to most NRTIs. |
| Q151M Complex | Multiple NRTIs | Discrimination | High-level resistance to most NRTIs. |
| L74V/I | Didanosine (ddI), Abacavir (ABC) | Discrimination | Resistance to ddI and ABC. |
The specific cross-resistance profile for this compound would need to be determined experimentally. However, based on data from its analogs, it is plausible that TAMs would confer some level of resistance, while the effect of M184V would be more variable. For instance, multidrug-resistant HIV-1 isolates with multiple mutations showed no evidence of resistance to 3'-fluoro-3'-deoxythymidine (FLT), suggesting that some 3'-fluoro analogs may retain activity against highly resistant strains. nih.gov
Structural Insights into Inhibitor-Enzyme-DNA Complex Destabilization
The binding of an NRTI-triphosphate to the HIV-1 RT-DNA complex induces a conformational change in the enzyme, trapping the inhibitor in a catalytically competent position for incorporation. Resistance mutations can disrupt this process by altering the conformation of the enzyme, thereby destabilizing the inhibitor-enzyme-DNA ternary complex.
Structural studies of resistant RT mutants have revealed that these mutations can induce long-range conformational changes that propagate from the site of the mutation to the active site. nih.gov For example, mutations associated with AZT resistance can alter the positioning of the primer terminus, making it more accessible for the excision reaction. nih.gov
In the case of the M184V mutation, the substitution of the larger methionine with the smaller valine creates a subtle change in the shape of the dNTP binding pocket. This change allows the enzyme to more effectively discriminate against certain NRTIs, preventing their stable binding and incorporation.
While specific crystal structures of HIV-1 RT in complex with this compound are not available, the general principles of NRTI resistance provide a framework for understanding how resistance might develop. The fluorine atom at the 3' position significantly alters the electronegativity and sugar pucker of the nucleoside analog, which in turn influences its interaction with the active site residues of RT. nih.gov Mutations that alter the hydrophobic and electrostatic environment of the active site could destabilize the binding of 3'-fluoro-uridine analogs, leading to resistance.
The destabilization of the complex can manifest in several ways:
Reduced binding affinity: The mutant enzyme may have a lower affinity for the NRTI-triphosphate compared to the wild-type enzyme.
Altered positioning: The mutation may cause a shift in the positioning of the inhibitor within the active site, making the catalytic reaction less efficient.
Increased rate of dissociation: The inhibitor may dissociate from the mutant enzyme more rapidly than from the wild-type enzyme.
Advanced Research Applications and Computational Studies of 2 ,3 Dideoxy 3 Fluoro Alpha Uridine
Radiolabeling Methodologies for Molecular Imaging and Tracking
The development of radiolabeled nucleoside analogs is crucial for in vivo studies using Positron Emission Tomography (PET), a powerful molecular imaging technique. PET tracers allow for the non-invasive visualization and quantification of biological processes, such as nucleic acid metabolism, which is often upregulated in tumors. nih.gov While specific radiolabeling protocols for 2',3'-Dideoxy-3'-fluoro-alpha-uridine are not extensively detailed in the reviewed literature, the methodologies applied to similar fluorinated nucleosides provide a clear framework.
The most common radioisotope for this purpose is Fluorine-18 (¹⁸F), which has ideal properties for PET imaging, including a convenient half-life of 109.8 minutes. mdpi.com The synthesis of ¹⁸F-labeled nucleosides typically involves introducing the ¹⁸F-fluoride ion into a precursor molecule. For instance, the radiosynthesis of related compounds like 2'-deoxy-2'-[¹⁸F]fluoro-1-β-D-arabinofuranosyl-adenine ([¹⁸F]-FAA) has been successfully achieved. nih.gov Such syntheses often require a multi-step procedure that includes the incorporation of fluorine into the sugar ring, followed by coupling with the appropriate nucleobase. nih.gov
The general process involves:
Production of ¹⁸F-fluoride: This is typically done in a cyclotron.
Fluorination of a Precursor: A suitably protected sugar or nucleoside precursor is reacted with the activated ¹⁸F-fluoride.
Purification: The radiolabeled product is purified using techniques like High-Performance Liquid Chromatography (HPLC). nih.gov
Formulation: The final product is formulated in a biocompatible solution for in vivo administration. nih.gov
Studies with ¹⁸F-fluoro-2'-deoxyuridine (¹⁸F-FUdR) have demonstrated that such tracers can effectively track nucleic acid metabolism in brain tumors, with uptake correlating well with cell proliferation. nih.gov These established methods for creating ¹⁸F-labeled nucleosides serve as the foundation for developing PET tracers based on this compound for imaging and tracking applications. nih.govnih.gov
Development of Molecular Probes for Nucleic Acid Sequence Detection
Fluorinated nucleosides are valuable as molecular probes for studying enzymatic functions and detecting nucleic acid sequences. nih.govresearchgate.net Their unique properties, conferred by the fluorine atom, can enhance binding affinity and stability. A notable strategy for tracking intracellular nucleic acids involves engineering a uridine-rich internal loop (URIL) into a target RNA or DNA. nih.gov This loop can then be targeted by a specially designed bifacial peptide nucleic acid (bPNA) probe. nih.gov
Computational Modeling and Molecular Dynamics Simulations
Computational studies are indispensable for understanding how fluorinated nucleosides function at a molecular level. These methods provide insights that are often difficult to obtain through experimental means alone.
The therapeutic potential of nucleoside analogs often relies on their ability to interact with and inhibit specific viral or cellular enzymes. For example, the 5'-triphosphate of the related compound 2',3'-dideoxy-3'-fluorouridine (B52696) (FddUrd) is a potent and selective inhibitor of HIV-reverse transcriptase. nih.gov
Computational modeling can elucidate the precise nature of these interactions. Molecular docking simulations can predict how the analog fits into the active site of an enzyme, while molecular dynamics (MD) simulations can reveal the stability of the enzyme-inhibitor complex over time. These models can identify key hydrogen bonds, hydrophobic interactions, and other forces that determine binding affinity. oup.com
Research on a similar compound, 5-fluoro-2',3'-dideoxy-3'-fluorouridine (B1194641) (3'-FFdUrd), and its 5'-phosphate (3'-FFdUMP) has shed light on their interactions with key enzymes in nucleotide metabolism. nih.gov While 3'-FFdUrd was found to be a weak inhibitor of thymidine (B127349) phosphorylase, its phosphorylated form, 3'-FFdUMP, showed significant time-dependent inhibition of thymidylate synthetase, forming a tight-binding complex. nih.gov These findings are often explained using a two-stage model where an initial reversible complex is followed by a slower conversion to a tightly bound state. nih.gov Computational analysis helps to visualize and quantify the energetic changes associated with these steps.
Table 1: Enzyme Inhibition Data for Related Fluorinated Uridine (B1682114) Analogs
| Compound | Target Enzyme | Inhibition Constant (Ki) / IC50 | Inhibition Type | Reference |
|---|---|---|---|---|
| 5-Fluoro-2',3'-dideoxy-3'-fluorouridine (3'-FFdUrd) | Thymidine Phosphorylase | 1.7 mM (Ki) | Noncompetitive | nih.gov |
| 5-Fluoro-2',3'-dideoxy-3'-fluorouridine 5'-phosphate (3'-FFdUMP) | Thymidylate Synthetase | 0.13 mM (Ki) | Competitive | nih.gov |
| 2',3'-Dideoxy-3'-fluorouridine 5'-triphosphate | HIV-Reverse Transcriptase | 0.07 µM (IC50) | Not Specified | nih.gov |
| 5-Chloro-2',3'-dideoxy-3'-fluorouridine 5'-triphosphate | HIV-Reverse Transcriptase | 0.04 µM (IC50) | Not Specified | nih.gov |
The three-dimensional shape of a nucleoside analog is a primary determinant of its biological activity. The furanose (sugar) ring of a nucleoside is not flat but exists in a dynamic equilibrium between two main puckered conformations: 'North' (C3'-endo) and 'South' (C2'-endo). nih.gov The introduction of a highly electronegative fluorine atom significantly influences this equilibrium. oup.com
Computational analysis and experimental techniques like NMR spectroscopy are used to determine the preferred conformation. nih.govnih.gov For fluorinated nucleosides, the conformation is strongly biased. For example, studies on related fluorinated xylofuranose (B8766934) analogs showed a strong preference for the C3'-endo conformation. nih.gov The stereochemistry of the fluorine atom is critical; its position dictates whether it will stabilize a North or South pucker, which in turn affects how the nucleoside is recognized by polymerases and other enzymes. nih.govnih.gov It is generally thought that a North conformation is linked to activity against RNA viruses, while a South conformation is associated with activity against DNA viruses. nih.gov
Table 2: Conformational Preferences of Fluorinated Nucleosides
| Compound Type | Primary Conformation | Pucker Type | Reference |
|---|---|---|---|
| 3'-deoxy-3'-F-xylo | C3'-endo (~90%) | North | nih.gov |
| 3'-deoxy-3'-F-ribo | C2'-endo (almost exclusively) | South | nih.gov |
| 2',3'-dideoxy-2',3'-FF-xylo | C3'-endo (96%) | North | nih.gov |
| 2'-F-ribose (in L-DNA) | C3'-endo | North | iu.edu |
Applications in Oligonucleotide Synthesis and Nucleic Acid Research
Modified nucleosides like this compound are valuable tools in nucleic acid research and the development of antisense therapies. Incorporating these analogs into synthetic DNA or RNA oligonucleotides can confer desirable properties, such as increased stability against degradation by cellular nucleases. oup.comiu.edu
The synthesis of these modified oligonucleotides is typically performed on an automated solid-phase synthesizer using phosphoramidite (B1245037) chemistry. The fluorinated nucleoside is first converted into a phosphoramidite building block, which can then be coupled to the growing oligonucleotide chain. The synthesis of oligonucleotides containing 2'-fluorouridine has been well-established. researchgate.net
Once incorporated, the fluorinated analog can affect the structure and stability of the nucleic acid duplex. For instance, the incorporation of 2'-fluoro modifications can stabilize RNA:RNA duplexes and DNA:RNA hybrids. rsc.org Structural studies, such as X-ray crystallography and circular dichroism, on oligonucleotides containing 2'-fluoro-modified uridine have shown that they can adopt standard A-form or B-form helical structures without significant perturbation, while enhancing thermal stability. iu.edu This stability is critical for applications like antisense technology and siRNA, where the modified oligonucleotide must bind to its target mRNA and resist enzymatic breakdown to be effective.
Table 3: Compound Names Mentioned in this Article
| Abbreviation / Trivial Name | Full Chemical Name |
|---|---|
| This compound | 1-(2,3-Dideoxy-3-fluoro-α-D-erythro-pentofuranosyl)uracil |
| [¹⁸F]-FAA | 2'-deoxy-2'-[¹⁸F]fluoro-1-β-D-arabinofuranosyl-adenine |
| ¹⁸F-FUdR | ¹⁸F-fluoro-2'-deoxyuridine |
| FddUrd | 2',3'-dideoxy-3'-fluorouridine |
| 3'-FFdUrd | 5-fluoro-2',3'-dideoxy-3'-fluorouridine |
| 3'-FFdUMP | 5-fluoro-2',3'-dideoxy-3'-fluorouridine 5'-monophosphate |
| bPNA | bifacial peptide nucleic acid |
Q & A
How can researchers optimize the synthesis of 2',3'-Dideoxy-3'-fluoro-alpha-uridine and confirm its stereochemical configuration?
Answer:
Synthesis involves multi-step regioselective fluorination and deoxygenation. Key steps include:
- Phosphorus trichloride-mediated coupling for introducing fluorine at the 3'-position, as described in fluorinated nucleoside syntheses .
- Conformational analysis via NMR (e.g., and NMR) to distinguish α/β anomers, supported by X-ray crystallography for absolute configuration validation .
- Stereospecificity validation using enzymatic assays (e.g., reverse transcriptase incorporation studies) to confirm the α-configuration’s biological relevance .
What experimental methodologies are used to evaluate the antiviral activity of this compound against HIV?
Answer:
- In vitro anti-HIV assays : Use MT-4 or PBMC cells infected with HIV-1/2 strains. Measure EC (50% effective concentration) and CC (cytotoxic concentration) via plaque reduction or RT-PCR for viral RNA quantification .
- Mechanistic studies : Assess chain termination via -labeled nucleotide incorporation into viral DNA, comparing efficiency to non-fluorinated analogs (e.g., AZT or 3TC) .
- Resistance profiling : Co-culture HIV with sub-therapeutic drug concentrations to identify mutations (e.g., M184V in reverse transcriptase) that reduce susceptibility .
How does fluorination at the 3'-position influence the metabolic stability and enzymatic activation of this compound?
Answer:
- Metabolic stability : Fluorination reduces susceptibility to phosphorylase-mediated degradation. Compare plasma half-life (t) of 3'-fluoro derivatives vs. non-fluorinated analogs using LC-MS pharmacokinetic profiling .
- Enzymatic activation : Evaluate phosphorylation efficiency by deoxycytidine kinase (dCK) using radiolabeled ATP and HPLC to quantify mono-, di-, and triphosphate forms .
- Tissue-specific metabolism : Use human liver microsomes to identify cytochrome P450 interactions and potential drug-drug interactions .
How can structural modifications reconcile contradictory data on antiviral potency across in vitro and in vivo models?
Answer:
- Lipophilicity optimization : Introduce fatty acyl esters (e.g., 5'-O-acetyl) to enhance cellular uptake. Compare logP values and antiviral EC in primary vs. immortalized cells .
- Pro-drug strategies : Synthesize phosphate or carbamate derivatives to bypass poor membrane permeability. Test bioavailability in rodent models using IV/PO dosing .
- Conformational flexibility analysis : Use molecular dynamics simulations to correlate sugar pucker (C2'-endo vs. C3'-endo) with reverse transcriptase binding affinity .
What advanced techniques validate the compound’s mechanism as a chain terminator in viral replication?
Answer:
- Crystallographic studies : Co-crystallize HIV-1 reverse transcriptase with this compound triphosphate to resolve binding interactions (e.g., hydrogen bonding with K65 or Y115) .
- Single-molecule sequencing : Use nanopore-based sequencing to visualize DNA synthesis arrest at incorporation sites in real time .
- Metabolite profiling : Quantify intracellular triphosphate levels via NMR to confirm sustained activation in target cells .
How do researchers address discrepancies in substrate selectivity between human and viral polymerases?
Answer:
- Selectivity assays : Compare incorporation rates into human DNA polymerase γ vs. HIV reverse transcriptase using -labeled substrates. Calculate selectivity indices (SI = CC/EC) .
- Kinetic isotope effects (KIE) : Use deuterated analogs to probe transition-state interactions and identify structural motifs driving selectivity .
- Mutagenesis screens : Engineer polymerase mutants (e.g., K65R in HIV RT) to assess resistance and validate selectivity determinants .
What strategies are employed to improve the compound’s pharmacokinetic profile for CNS penetration?
Answer:
- BBB permeability assays : Use in vitro models (e.g., MDCK-MDR1 cells) to measure P (apparent permeability) and efflux ratios. Modify with prodrugs (e.g., 5'-valyl ester) to reduce P-glycoprotein efflux .
- CSF sampling in animal models : Quantify drug levels in cerebrospinal fluid post-IV administration via LC-MS/MS to assess CNS bioavailability .
- Nanocarrier systems : Encapsulate in lipid nanoparticles or dendrimers to enhance passive diffusion across the blood-brain barrier .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
